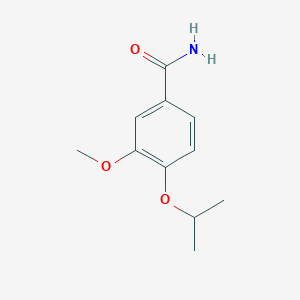

3-Methoxy-4-propan-2-yloxybenzamide

Description

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAORHHJNHQMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-propan-2-yloxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-hydroxybenzamide.

Esterification: The 3-methoxybenzoic acid is esterified with isopropanol in the presence of a strong acid catalyst like sulfuric acid to form 3-methoxy-4-propan-2-yloxybenzoate.

Amidation: The ester is then reacted with ammonia or an amine to form the corresponding amide, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: 3-Hydroxy-4-propan-2-yloxybenzamide.

Reduction: 3-Methoxy-4-propan-2-yloxybenzylamine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-4-propan-2-yloxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table compares 3-Methoxy-4-propan-2-yloxybenzamide with two structurally related compounds from the literature:

Key Observations :

- Benzamide Core: All three compounds share a benzamide backbone, but substituents vary significantly. The benzodioxin derivative (C₁₉H₂₁NO₅) introduces a fused oxygenated ring system, likely enhancing metabolic stability compared to the simpler benzamide .

- Heterocyclic Modifications : The triazolone-containing compound (C₂₃H₂₀N₄O₄) replaces the amide with a triazolone ring, which may alter electronic properties and hydrogen-bonding capacity .

Computational and Electronic Properties

Theoretical studies on the triazolone analog (C₂₃H₂₀N₄O₄) using B3LYP/6-31G(d,p) and HF/6-311G(d,p) methods revealed:

- Frontier Molecular Orbitals (FMOs) : The energy gap (ΔE = HOMO-LUMO) of the triazolone analog was calculated as 5.32 eV , indicating moderate reactivity compared to simpler benzamides, where ΔE is typically narrower (e.g., ~4–5 eV for similar amides) .

By contrast, this compound lacks a heterocyclic system, which may result in a wider HOMO-LUMO gap and reduced reactivity.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-propan-2-yloxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including:

- Acylation : Coupling of a substituted benzoyl chloride with an amine under basic conditions (e.g., using HBTU or DCC as coupling agents).

- Etherification : Introduction of the isopropoxy group via nucleophilic substitution or Mitsunobu reactions.

- Protection/Deprotection : Use of protecting groups (e.g., acetyl or benzyl) for sensitive functional groups during synthesis.

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance reaction efficiency for acylation steps .

- Catalysis : Employ HBTU or DIPEA to accelerate coupling reactions and improve yields .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions during sensitive steps like deprotection .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | HBTU, NEt₃, CH₃CN, RT | 75–85 | |

| Etherification | K₂CO₃, DMF, 80°C | 60–70 |

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) is widely used for modeling this compound’s electronic properties. Key considerations include:

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical predictions, reducing average absolute deviation to ~2.4 kcal/mol in atomization energies .

- Basis Sets : Use triple-zeta basis sets (e.g., 6-311+G(d,p)) to account for electron correlation and polarization effects .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate interactions in biological or polar environments.

Q. Table 2: DFT Performance Comparison

| Functional | Avg. Error (kcal/mol) | Application | Reference |

|---|---|---|---|

| B3LYP | 2.4 | Thermochemistry | |

| LC-ωPBE | 3.1 | Excited States |

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR, IR) during structural elucidation of this compound derivatives?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- Dynamic Effects : Variable-temperature NMR can identify rotamers causing split signals.

- Complementary Techniques : Pair IR (to confirm carbonyl groups) with mass spectrometry (exact mass validation, e.g., 343.1087 Da ).

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Case Study : A 2023 study resolved conflicting IR peaks for a similar benzamide by correlating computed vibrational frequencies (B3LYP/6-31G*) with experimental data .

Q. What strategies are effective in modifying the benzamide core of this compound to enhance biological activity?

Methodological Answer: Structural modifications should target:

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to strengthen receptor interactions.

- Lipophilicity : Replace the isopropoxy group with longer alkyl chains (e.g., -OCH₂CH₂CH₃) to improve membrane permeability .

- Ring Substituents : Add heterocyclic moieties (e.g., thiophene) to modulate steric and electronic effects .

Q. Experimental Workflow :

Library Synthesis : Use parallel synthesis with diverse electrophiles (e.g., boronic acids for Suzuki coupling) .

Activity Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.

QSAR Modeling : Correlate substituent effects (Hammett σ values) with IC₅₀ data to guide optimization .

Q. How can researchers analyze discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer: Discrepancies may stem from oversimplified models or solvent effects. Mitigation approaches:

- Multi-Scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent-explicit environments .

- Error Analysis : Compare calculated vs. experimental bond lengths (X-ray crystallography) to refine basis sets .

- Benchmarking : Validate methods against high-quality datasets (e.g., NIST thermochemical data ).

Example : A study on benzamide derivatives found that including exact exchange in DFT reduced errors in reaction barrier predictions by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.